molecular formula C50H76Cl2N4O15S6 B12719553 2-[4-(3-chloro-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid;hydrate CAS No. 91528-33-5

2-[4-(3-chloro-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid;hydrate

Cat. No.: B12719553
CAS No.: 91528-33-5
M. Wt: 1236.5 g/mol
InChI Key: SKNNHIWKQWCYGO-UHFFFAOYSA-N
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Description

2-[4-(3-chloro-8-propan-2-yl-5,6-dihydrobenzobbenzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid;hydrate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The compound features a benzothiepin core, which is a sulfur-containing heterocycle, and a piperazine moiety, which is a common structural unit in many pharmacologically active compounds.

Preparation Methods

The synthesis of 2-[4-(3-chloro-8-propan-2-yl-5,6-dihydrobenzobbenzothiepin-6-yl)piperazin-1-yl]ethanol involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to streamline the production process .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[4-(3-chloro-8-propan-2-yl-5,6-dihydrobenzobbenzothiepin-6-yl)piperazin-1-yl]ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(3-chloro-8-propan-2-yl-5,6-dihydrobenzobbenzothiepin-6-yl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets in the body. The compound is known to act as a dopamine and serotonin antagonist, which means it binds to and inhibits the activity of these neurotransmitters. This can lead to various pharmacological effects, including antipsychotic and antidepressant activities .

Comparison with Similar Compounds

Similar compounds to 2-[4-(3-chloro-8-propan-2-yl-5,6-dihydrobenzobbenzothiepin-6-yl)piperazin-1-yl]ethanol include other benzothiepin and piperazine derivatives. These compounds share structural similarities but may differ in their specific biological activities and pharmacological profiles. For example, other benzothiepin derivatives may have different substituents on the benzothiepin core, leading to variations in their activity as dopamine and serotonin antagonists .

Properties

CAS No.

91528-33-5

Molecular Formula

C50H76Cl2N4O15S6

Molecular Weight

1236.5 g/mol

IUPAC Name

2-[4-(3-chloro-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid;hydrate

InChI

InChI=1S/2C23H29ClN2OS.4CH4O3S.H2O/c2*1-16(2)17-3-5-23-20(14-17)21(26-9-7-25(8-10-26)11-12-27)15-18-13-19(24)4-6-22(18)28-23;4*1-5(2,3)4;/h2*3-6,13-14,16,21,27H,7-12,15H2,1-2H3;4*1H3,(H,2,3,4);1H2

InChI Key

SKNNHIWKQWCYGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)SC3=C(CC2N4CCN(CC4)CCO)C=C(C=C3)Cl.CC(C)C1=CC2=C(C=C1)SC3=C(CC2N4CCN(CC4)CCO)C=C(C=C3)Cl.CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O.O

Origin of Product

United States

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